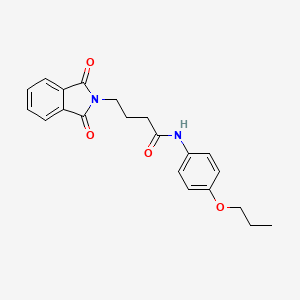
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-propoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-propoxyphenyl)butanamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-propoxyphenyl)butanamide is a synthetic compound that belongs to the class of isoindole derivatives. It exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H30N2O4
- Molecular Weight : 442.53 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The isoindole moiety is known for its role in modulating enzyme activity and receptor interactions. The compound may act on various pathways involved in inflammation, pain modulation, and possibly cancer cell proliferation.
Analgesic Activity
Research has indicated that derivatives of isoindole compounds can exhibit significant analgesic properties. In experimental models, compounds similar to this compound have been shown to reduce pain responses comparable to established analgesics like morphine and acetylsalicylic acid.
Anticancer Potential
The compound's structure suggests potential anticancer activity due to its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that isoindole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Study 1: Analgesic Efficacy
In a study assessing the analgesic efficacy of various isoindole derivatives including the target compound, researchers conducted hot plate tests and tail immersion tests on rodent models. The results demonstrated that the compound significantly reduced pain sensitivity, indicating its potential as an effective analgesic agent.
Study 2: Inhibition of Cancer Cell Growth
Another study focused on the anticancer properties of isoindole derivatives. The findings revealed that treatment with this compound resulted in a marked decrease in cell viability in human breast cancer cell lines compared to controls.
Propiedades
Fórmula molecular |
C21H22N2O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
4-(1,3-dioxoisoindol-2-yl)-N-(4-propoxyphenyl)butanamide |
InChI |
InChI=1S/C21H22N2O4/c1-2-14-27-16-11-9-15(10-12-16)22-19(24)8-5-13-23-20(25)17-6-3-4-7-18(17)21(23)26/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3,(H,22,24) |
Clave InChI |
QCFBRMDKCZGYAS-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















